1-(4-Tert-butylphenyl)-2-chloroethan-1-ol
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Overview
Description
1-(4-Tert-butylphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst, followed by chlorination and subsequent reaction with ethanol. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming diols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products: The major products formed from these reactions include ketones, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Tert-butylphenyl)-2-chloroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its antimicrobial properties may be attributed to its ability to disrupt cell membranes or inhibit key enzymes .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the chloroethanol moiety.
4-tert-Butylbenzoyl chloride: Contains a benzoyl chloride group instead of the chloroethanol moiety.
Terfenadine: An antihistamine with a similar tert-butylphenyl structure but different functional groups
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17ClO |
---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3 |
InChI Key |
VWLIAPTVFUEUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
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